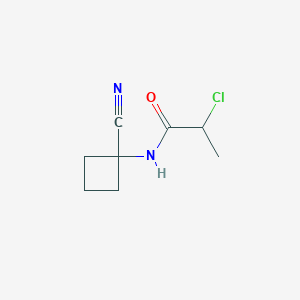
2-Chloro-N-(1-cyanocyclobutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(1-cyanocyclobutyl)propanamide is a chemical compound with the CAS Number: 926212-68-2. It has a molecular weight of 186.64 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Organic Nonlinear Material Development
- Research Context: Investigations into organic electro-optic and non-linear optical materials have involved compounds structurally related to 2-Chloro-N-(1-cyanocyclobutyl)propanamide. For instance, N-(2-Chlorophenyl)-(1-Propanamide) has been synthesized and studied for its potential in this area. The material was purified, and single crystals were grown using the slow evaporation technique. These crystals were then characterized using various techniques such as UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) capabilities of these crystals were also measured, indicating their potential use in non-linear optical applications (Prabhu & Rao, 2000).
Structural and Optical Properties Exploration
- Research Context: The structural, dielectric, and optical properties of similar compounds like N-(2 chlorophenyl)-(1-propanamide) have been extensively studied. These studies have involved growing transparent single crystals and conducting detailed analysis including FT-IR, FT-Raman, UV–Vis spectral studies, dielectric studies, and laser damage threshold studies. Such research is crucial for understanding the material properties that could be relevant for various scientific applications (Srinivasan et al., 2006).
Antimicrobial Properties
- Research Context: Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, studies have focused on synthesizing arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments and evaluating their antibacterial and antifungal activities. These findings highlight the potential of similar chloro-propanamide derivatives in antimicrobial applications (Baranovskyi et al., 2018).
Molecular Docking and Analysis
- Research Context: The relevance of related compounds in medicinal applications, particularly as potential inhibitors for specific diseases, has been explored. One study conducted a complete quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, involving molecular docking with a COVID-19 protease. This research suggests the potential use of similar compounds in developing medicinal treatments (Pandey et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-chloro-N-(1-cyanocyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUZLWTNAIMPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((dimethylamino)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2359599.png)
![8-methoxy-3-[2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359600.png)
![4-Cyclobutyl-6-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2359601.png)
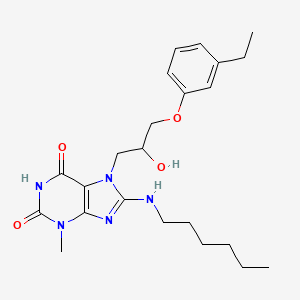
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![(1S,5R)-6,6-Difluoro-2-azabicyclo[3.1.0]hexane;4-methylbenzenesulfonic acid](/img/structure/B2359606.png)
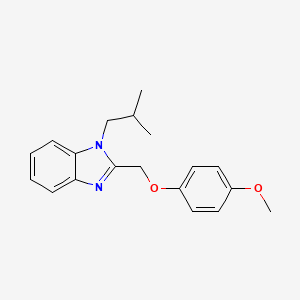
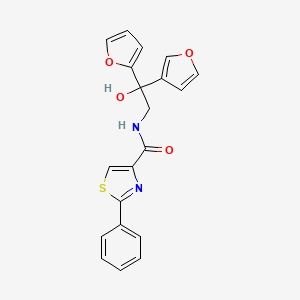
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
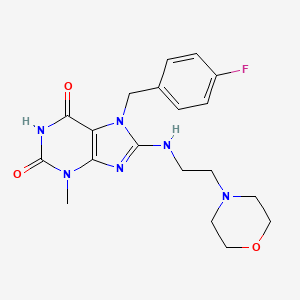
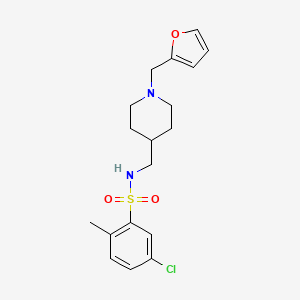
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide](/img/structure/B2359619.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2359620.png)
